molecular formula C19H25N3O2S B3312543 2-((1-cyclohexyl-1H-imidazol-2-yl)thio)-N-(4-ethoxyphenyl)acetamide CAS No. 946319-85-3

2-((1-cyclohexyl-1H-imidazol-2-yl)thio)-N-(4-ethoxyphenyl)acetamide

Cat. No. B3312543
CAS RN: 946319-85-3
M. Wt: 359.5 g/mol
InChI Key: ULSDSVZAZXTWIZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-((1-cyclohexyl-1H-imidazol-2-yl)thio)-N-(4-ethoxyphenyl)acetamide, commonly known as EHT 1864, is a small molecule inhibitor that targets Rho GTPases. Rho GTPases are a family of proteins that play a crucial role in cell migration, proliferation, and survival. EHT 1864 has been extensively studied for its potential therapeutic applications in cancer and other diseases.

Mechanism of Action

EHT 1864 targets Rho GTPases, which are involved in the regulation of the cytoskeleton and cell motility. By inhibiting Rho GTPases, EHT 1864 disrupts the cytoskeleton and inhibits cell migration and invasion.
Biochemical and Physiological Effects:
EHT 1864 has been shown to have several biochemical and physiological effects. It inhibits the activity of Rho GTPases, which in turn affects the cytoskeleton and cell motility. EHT 1864 also induces apoptosis in cancer cells and enhances the effectiveness of chemotherapy and radiation therapy.

Advantages and Limitations for Lab Experiments

EHT 1864 has several advantages for lab experiments. It is a small molecule inhibitor that can be easily synthesized and used in cell culture studies. However, EHT 1864 has some limitations, including its potential toxicity and off-target effects.

Future Directions

There are several potential future directions for the study of EHT 1864. One direction is to further investigate its potential therapeutic applications in cancer, including its effectiveness in combination with other therapies. Another direction is to study its potential applications in other diseases, such as cardiovascular disease and neurological disorders. Additionally, further studies are needed to better understand the mechanism of action and potential side effects of EHT 1864.

Scientific Research Applications

EHT 1864 has been studied extensively for its potential therapeutic applications in cancer. It has been shown to inhibit the migration and invasion of cancer cells, as well as induce apoptosis (programmed cell death) in cancer cells. EHT 1864 has also been studied for its potential to enhance the effectiveness of chemotherapy and radiation therapy.

properties

IUPAC Name

2-(1-cyclohexylimidazol-2-yl)sulfanyl-N-(4-ethoxyphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H25N3O2S/c1-2-24-17-10-8-15(9-11-17)21-18(23)14-25-19-20-12-13-22(19)16-6-4-3-5-7-16/h8-13,16H,2-7,14H2,1H3,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ULSDSVZAZXTWIZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)NC(=O)CSC2=NC=CN2C3CCCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H25N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

359.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-((1-cyclohexyl-1H-imidazol-2-yl)thio)-N-(4-ethoxyphenyl)acetamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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